Lipophilicity Advantage: XLogP3 of 2.3 Enables Balanced CNS Permeability vs. Boc-Protected Analog
The target compound (CAS 955666-13-4) exhibits a computed XLogP3 of 2.3 [1], compared to XLogP3 ≈ 1.9 for the widely used Boc-protected building block tert-butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (CAS 885270-54-2) [2]. The ΔXLogP3 of +0.4 log unit corresponds to an ~2.5-fold predicted increase in octanol-water partition coefficient, placing the compound closer to the CNS-favorable range (XLogP3 2–4) while the Boc analog falls below the typical CNS drug space. This difference is driven by the furan-2-carbonyl replacing the polar NH and by the ethyl carbamate vs. tert-butyl carbamate.
| Evidence Dimension | Computed XLogP3 (partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | tert-Butyl (1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate (CAS 885270-54-2): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2025/2026 release |
Why This Matters
A ΔXLogP3 of 0.4 is sufficient to alter blood-brain barrier penetration probability in CNS-targeting programs, meaning the Boc-protected analog cannot mechanically substitute for the target compound in neuropharmacological SAR without re-optimizing the entire series.
- [1] PubChem. Compound Summary for CID 16943254: Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 39350791: tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate. National Center for Biotechnology Information (2026). View Source
